2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl(-5,5-dimethylthiazolidine-4-carboxylic acid, (4S)-
CAS No.: 1356020-01-3
Cat. No.: VC0193636
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.42
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1356020-01-3 |
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Molecular Formula | C15H21N3O4S |
Molecular Weight | 339.42 |
IUPAC Name | (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C15H21N3O4S/c1-15(2)12(14(21)22)18-10(23-15)7-17-13(20)11(16)8-3-5-9(19)6-4-8/h3-6,10-12,18-19H,7,16H2,1-2H3,(H,17,20)(H,21,22)/t10?,11-,12+/m1/s1 |
SMILES | CC1(C(NC(S1)CNC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Molecular Structure and Composition
(4S)-2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid possesses a complex structure characterized by a thiazolidine ring with specific stereochemistry at the 4S position . The molecule contains multiple functional groups including a carboxylic acid moiety attached to the thiazolidine ring, an amide linkage, a primary amino group, and a hydroxyl-substituted phenyl ring . These structural elements create a three-dimensional architecture that defines its identity as Amoxicillin Impurity E.
The compound has a molecular formula of C15H21N3O4S with a precise molecular weight of 339.4 g/mol . The specific stereochemistry at both the 4S position of the thiazolidine ring and the 2R position of the amino-hydroxyphenyl segment is critical for its identification and pharmacopoeial classification. This stereochemical configuration differentiates it from other related impurities in the amoxicillin family.
Structural Representation
The structure can be represented using various chemical notations that provide detailed insights into its atomic arrangement and bonding patterns. The SMILES notation for this compound is CC1(C@@HC(=O)O)C, which encodes its structural and stereochemical information in a linear format . The InChI representation, InChI=1S/C15H21N3O4S/c1-15(2)12(14(21)22)18-10(23-15)7-17-13(20)11(16)8-3-5-9(19)6-4-8/h3-6,10-12,18-19H,7,16H2,1-2H3,(H,17,20)(H,21,22)/t10?,11-,12+/m1/s1, provides a standardized method for representing the chemical structure that enables precise identification across different chemical databases and literature .
Table 1: Key Structural Properties of Amoxicillin Impurity E
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H21N3O4S | |
Molecular Weight | 339.4 g/mol | |
Stereochemistry | (4S), (2R) | |
Functional Groups | Thiazolidine ring, carboxylic acid, amide, amino, hydroxyphenyl |
Nomenclature Systems
This compound is recognized under various names in chemical and pharmaceutical contexts. According to IUPAC nomenclature, it is formally named as (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid . In pharmaceutical settings, it is commonly referred to as Amoxicillin Impurity E or Amoxicillin Related Compound E . Additional synonyms include:
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CAS Registry Number: 1356020-01-3
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UNII: 9OSM52GH6L
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Amoxicillin trihydrate impurity E [EP]
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(4S)-2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Physical and Chemical Properties
Physical Characteristics
Analytical Identification
Spectroscopic Methods
Various spectroscopic techniques are employed for the identification and characterization of this compound in pharmaceutical analyses. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the distribution of hydrogen and carbon atoms within the molecule, confirming its structural arrangement. Mass spectrometry allows for accurate determination of its molecular weight and fragmentation pattern, which serve as a fingerprint for identification. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is commonly used for the separation, identification, and quantification of this compound in pharmaceutical samples. When coupled with appropriate detection methods such as UV-visible spectroscopy or mass spectrometry, HPLC provides sensitive and specific analysis of this impurity in amoxicillin formulations. The chromatographic behavior, including retention time and peak characteristics, serves as important parameters for its identification in complex pharmaceutical matrices.
Reference Standards
Pharmaceutical Significance
Regulatory Considerations
Pharmacopoeia | Classification | Reference Standard | Reference |
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USP | Related Compound E | 1031558 | |
EP | Impurity E | - | |
BP | Amoxicillin impurity | BP748 |
Structural Relationship to Amoxicillin
Structural Similarities
This compound shares several structural features with amoxicillin, reflecting its origin as an impurity in amoxicillin production or formulation. Both molecules contain the hydroxyphenyl group and amino acid moiety that are characteristic of amoxicillin's structure. These structural similarities explain its classification as an amoxicillin-related compound and its potential occurrence during the synthesis or degradation of the parent antibiotic.
Structural Differences
Despite the similarities, this compound differs from amoxicillin in significant ways. The most notable difference is the absence of the β-lactam ring, which is the core structure responsible for the antibacterial activity of penicillin-class antibiotics including amoxicillin. Instead, this compound features a thiazolidine ring with specific stereochemistry at the 4S position. These structural differences likely impact its biological activity and pharmacological properties compared to amoxicillin.
Related Compounds
Amoxicillin Impurities
This compound is part of a family of related impurities associated with amoxicillin. These include:
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Amoxicillin Related Compound A
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Amoxicillin Related Compound C
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Amoxicillin Related Compound D
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Amoxicillin Related Compound F
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Amoxicillin Related Compound G
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Amoxicillin Related Compound H
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Amoxicillin Related Compound I
Each of these compounds has distinct structural features and is monitored in quality control testing of amoxicillin products. Together, they represent potential impurities that can arise during the synthesis, formulation, or storage of amoxicillin.
Thiazolidine Derivatives
Beyond its relationship to amoxicillin, this compound belongs to the broader class of thiazolidine derivatives, which have diverse applications in medicinal chemistry and drug development. Thiazolidine rings are common structural motifs in various bioactive compounds, contributing to a range of pharmacological activities including antioxidant and enzyme inhibitory properties.
Table 4: Comparison of Amoxicillin Impurity E with Related Compounds
Applications and Significance
Quality Control Applications
Biological Activity
Toxicological Considerations
As a specified impurity in pharmaceutical formulations, the toxicological profile of this compound is an important consideration in establishing acceptable limits in amoxicillin products. Regulatory authorities set these limits based on safety assessments and risk evaluations, taking into account factors such as potential biological activity, exposure levels, and duration of treatment with the parent drug.
Future Research Directions
Advanced Analytical Methods
Ongoing developments in analytical chemistry continue to enhance the detection and quantification of pharmaceutical impurities, including this compound. Emerging technologies such as ultra-high-performance liquid chromatography (UHPLC), advanced mass spectrometry techniques, and novel spectroscopic methods promise improved sensitivity, specificity, and efficiency in impurity analysis, potentially enabling more comprehensive quality control of amoxicillin products.
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